3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one: is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one typically involves the reaction of piperazine with 3,3-dimethylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The compound is often purified through techniques such as crystallization, distillation, or chromatography to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield hydrogenated derivatives. Substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is often used in experiments to investigate the interactions of piperazine-based compounds with enzymes, receptors, and other biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its potential use in the treatment of various diseases and conditions, including neurological disorders and infections.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of various materials and chemicals. It is also used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular mechanisms and pathways involved in the compound’s effects.
Comparison with Similar Compounds
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride
- 3,3-Dimethyl-1-piperazin-1-ylbutan-2-one dihydrochloride
- 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Comparison: Compared to similar compounds, 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one is unique in its specific structure and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological and chemical properties. For example, the presence of the piperazine ring and the dimethylbutanone moiety may confer specific binding affinities and reactivity profiles that differ from other similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-1-piperazin-1-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8-9(13)12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTVUKIOKILONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585499 |
Source
|
Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253175-46-1 |
Source
|
Record name | 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.